Stereochemical Purity: Guaranteed Exo Configuration vs. Endo Mixtures
The compound is sold with a certified purity of 97% and is defined by its specific exo configuration . This is a critical differentiator from other commercially available 3-fluoro-8-azabicyclo[3.2.1]octane salts that are racemic or have undefined stereochemistry. In the context of mu-opioid receptor antagonists, patents explicitly claim specific endo or exo isomers (e.g., 3-endo substitution in US8664242B2), demonstrating that biological activity is stereospecific [1]. A mixture of isomers would introduce significant experimental variability and is unsuitable for structure-activity relationship (SAR) studies.
| Evidence Dimension | Isomeric purity and defined stereochemistry |
|---|---|
| Target Compound Data | exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride, Purity: 97% (HPLC) |
| Comparator Or Baseline | Generic 3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride (CAS 1404196-44-6, unspecified stereochemistry) |
| Quantified Difference | Defined single exo isomer vs. undefined or mixed isomer composition |
| Conditions | Commercial supplier specification; patent activity data |
Why This Matters
For reproducible SAR studies and lead optimization, a defined stereoisomer is mandatory; using an undefined mixture can lead to misleading biological data and wasted resources.
- [1] Google Patents. (2014). US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. Retrieved from https://patents.google.com/patent/US8664242B2/en View Source
